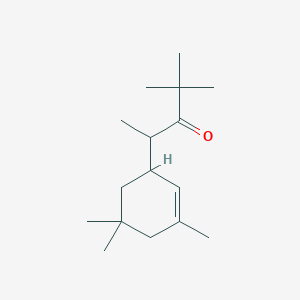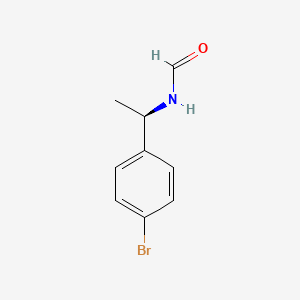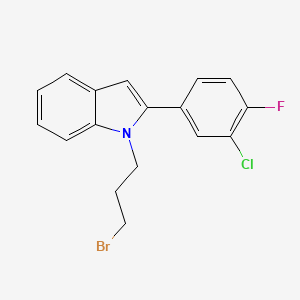![molecular formula C16H25NO3 B12607725 (2R,4S)-4-Hydroxy-2-{[(1R)-1-phenylethyl]amino}octanoic acid CAS No. 877475-68-8](/img/structure/B12607725.png)
(2R,4S)-4-Hydroxy-2-{[(1R)-1-phenylethyl]amino}octanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4S)-4-Hydroxy-2-{[(1R)-1-phenylethyl]amino}octanoic acid is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, featuring both hydroxyl and amino functional groups, makes it an interesting subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-Hydroxy-2-{[(1R)-1-phenylethyl]amino}octanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-1-phenylethylamine and octanoic acid.
Formation of Amide Bond: The first step involves the formation of an amide bond between ®-1-phenylethylamine and octanoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Reduction: The resulting amide is then reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,4S)-4-Hydroxy-2-{[(1R)-1-phenylethyl]amino}octanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide)
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones
Reduction: Alcohols
Substitution: Various substituted amines
Applications De Recherche Scientifique
(2R,4S)-4-Hydroxy-2-{[(1R)-1-phenylethyl]amino}octanoic acid has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (2R,4S)-4-Hydroxy-2-{[(1R)-1-phenylethyl]amino}octanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation and pain, leading to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,4S)-4-Hydroxy-2-{[(1S)-1-phenylethyl]amino}octanoic acid
- (2S,4R)-4-Hydroxy-2-{[(1R)-1-phenylethyl]amino}octanoic acid
- (2S,4S)-4-Hydroxy-2-{[(1S)-1-phenylethyl]amino}octanoic acid
Uniqueness
(2R,4S)-4-Hydroxy-2-{[(1R)-1-phenylethyl]amino}octanoic acid is unique due to its specific stereochemistry, which can result in distinct biological activities and interactions compared to its stereoisomers.
Propriétés
Numéro CAS |
877475-68-8 |
|---|---|
Formule moléculaire |
C16H25NO3 |
Poids moléculaire |
279.37 g/mol |
Nom IUPAC |
(2R,4S)-4-hydroxy-2-[[(1R)-1-phenylethyl]amino]octanoic acid |
InChI |
InChI=1S/C16H25NO3/c1-3-4-10-14(18)11-15(16(19)20)17-12(2)13-8-6-5-7-9-13/h5-9,12,14-15,17-18H,3-4,10-11H2,1-2H3,(H,19,20)/t12-,14+,15-/m1/s1 |
Clé InChI |
XNHOSFIUYCRXKB-VHDGCEQUSA-N |
SMILES isomérique |
CCCC[C@@H](C[C@H](C(=O)O)N[C@H](C)C1=CC=CC=C1)O |
SMILES canonique |
CCCCC(CC(C(=O)O)NC(C)C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-[4-(Octyloxy)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzaldehyde](/img/structure/B12607642.png)

![N-[4-Chloro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide](/img/structure/B12607657.png)

![Benzaldehyde, 2,5-dimethoxy-4-[[(pentafluorophenyl)methyl]thio]-](/img/structure/B12607668.png)


![Propanoic acid, 3-[(2-hydroxypropyl)amino]-2-methyl-](/img/structure/B12607690.png)
![(5R)-5-(aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one](/img/structure/B12607695.png)

![9-(9-Bicyclo[3.3.1]nonanylidene)-3-bromobicyclo[3.3.1]nonane](/img/structure/B12607719.png)
![5-(3-methyl-2H-pyrazolo[4,3-c]isoquinolin-5-yl)benzene-1,3-diol](/img/structure/B12607727.png)
![2-[Methyl(2-phenylethyl)amino]benzamide](/img/structure/B12607735.png)

